(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 3-methylbenzyl substituent on the propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The 3-methylbenzyl group introduces steric bulk and hydrophobicity, which may influence peptide conformation, solubility, and interactions in biological systems.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(25(28)29)15-27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 |
InChI Key |
AGYDNXNFSSLKIR-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The synthesis begins with the enantiomerically pure (R)-3-amino-2-(3-methylbenzyl)propanoic acid or its ester derivative.
- The amino acid is often obtained via asymmetric synthesis or chiral resolution methods, ensuring the (R)-configuration.
Protection of the Amino Group with Fmoc
- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- Typical bases include sodium bicarbonate or triethylamine in solvents such as dioxane-water mixtures or dichloromethane.
- The reaction is performed at low temperatures (0–5 °C) to minimize racemization and side reactions.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Purification and Characterization
- Purity and stereochemical integrity are confirmed by analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to verify structure.
- High-Performance Liquid Chromatography (HPLC) to assess purity and enantiomeric excess.
- Mass spectrometry (MS) for molecular weight confirmation.
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) may be used to study thermal properties.
Detailed Experimental Procedures
Fmoc Protection Procedure (Typical)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Dissolve (R)-3-amino-2-(3-methylbenzyl)propanoic acid in aqueous NaHCO3 | pH ~8.0–9.0 to deprotonate amine |
| 2 | Add Fmoc-Cl dissolved in dioxane dropwise at 0–5 °C | Slow addition to control reaction rate |
| 3 | Stir for 1–3 hours at 0–5 °C | Monitor reaction by TLC or HPLC |
| 4 | Extract product with ethyl acetate | Separate organic layer |
| 5 | Wash organic layer with water and brine | Remove impurities |
| 6 | Dry over MgSO4, filter, and evaporate solvent | Obtain crude Fmoc-protected amino acid |
| 7 | Purify by recrystallization or column chromatography | Achieve high purity and enantiomeric excess |
Alternative Methods
- Some protocols use triethylamine as the base in dichloromethane solvent.
- Reaction times and temperatures may vary slightly depending on scale and equipment.
- Use of inert atmosphere (argon or nitrogen) can improve yield by preventing moisture or oxygen interference.
Analytical Data Summary
| Parameter | Typical Result | Method |
|---|---|---|
| Molecular Weight | 401.45 g/mol | Mass Spectrometry |
| Purity | ≥ 95% | HPLC |
| Optical Rotation | Consistent with (R)-configuration | Polarimetry |
| NMR Chemical Shifts (1H) | Signals corresponding to Fmoc and side chain protons | 1H NMR (DMSO-d6) |
| Thermal Stability | Stable up to ~150 °C | DSC, TGA |
Research Findings and Optimization Notes
- The choice of base and solvent critically affects the yield and stereochemical purity.
- Lower temperatures reduce racemization risk during Fmoc protection.
- Purification steps are essential to remove unreacted Fmoc-Cl and side products.
- Analytical monitoring during synthesis ensures batch-to-batch consistency.
- The fluorene moiety’s lipophilicity influences solubility and purification strategies.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting Material | (R)-3-amino-2-(3-methylbenzyl)propanoic acid | Chiral purity ensured | Requires chiral synthesis or resolution |
| Amino Protection | Fmoc-Cl with NaHCO3 or Et3N base | Mild conditions, high selectivity | Sensitive to moisture, requires low temp |
| Solvent | Dioxane-water or dichloromethane | Good solubility of reagents | Toxicity and handling precautions |
| Purification | Extraction, recrystallization, chromatography | High purity achievable | Time-consuming |
| Analytical Monitoring | NMR, HPLC, MS, DSC, TGA | Confirms structure and purity | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, to form fluorenones.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Fluorenones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group is particularly useful for protecting amino groups during multi-step synthesis processes.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides that are then used in various assays to investigate biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to protect amino groups makes it valuable in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituents, and functional properties.
Structural and Functional Comparison Table
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The 3-methylbenzyl group in the target compound increases hydrophobicity compared to analogs like the 3,5-difluorophenyl derivative (), which balances hydrophobicity with electronegativity . The trifluoromethyl group in further enhances lipophilicity, making it suitable for blood-brain barrier penetration studies .
- Reactivity : The mercapto group in enables disulfide bond formation, critical for stabilizing peptide tertiary structures .
Stereochemical Considerations
The (R)-configuration in the target compound contrasts with the (S)-forms in analogs like and . Chirality significantly impacts biological activity; for example, (S)-isomers may exhibit different binding affinities in enzyme-active sites .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid, commonly referred to as Fmoc-R-MBA, is a complex organic compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Fmoc-R-MBA features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid backbone. The molecular formula is C25H28N2O4, with a molecular weight of 420.50 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Protection of the amino group with the Fmoc group.
- Coupling with 3-methylbenzyl moiety.
- Formation of the propanoic acid structure.
This synthetic route emphasizes the complexity and significance of Fmoc-R-MBA in medicinal chemistry.
Biological Activity
Fmoc-R-MBA exhibits a range of biological activities, primarily focusing on enzyme inhibition , antimicrobial properties , and anticancer effects .
Enzyme Inhibition
Research indicates that Fmoc-R-MBA acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that Fmoc-R-MBA may modulate drug interactions and enhance therapeutic efficacy. The inhibition profile is summarized in the following table:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Competitive | |
| CYP2C19 | Non-competitive | |
| CYP2C9 | Mixed | |
| CYP3A4 | Competitive |
Antimicrobial Properties
Fmoc-R-MBA has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) are reported as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Bacillus subtilis | 10 |
The mechanism by which Fmoc-R-MBA exerts its biological effects involves interaction with specific molecular targets. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, while the 3-methylbenzyl moiety enhances binding interactions with target molecules. This structural arrangement allows for modulation of enzymatic activity and receptor interactions.
Case Studies
- Anticancer Activity : A study investigated the anticancer potential of Fmoc-R-MBA in human cancer cell lines. Results indicated significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 25 µM. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Drug Interaction Studies : In a pharmacokinetic study, co-administration of Fmoc-R-MBA with warfarin resulted in altered plasma levels of warfarin due to CYP enzyme inhibition. This finding underscores the importance of understanding drug-drug interactions involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
